molecular formula C64H90N12O27S B12390937 Hirudin (55-65) (sulfated)

Hirudin (55-65) (sulfated)

Cat. No.: B12390937
M. Wt: 1491.5 g/mol
InChI Key: DRTFLFZDIZEZKV-JXKVUTFHSA-N
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Description

Hirudin (55-65) (sulfated) is a fragment of the naturally occurring polypeptide hirudin, which is found in the saliva of the medicinal leech, Hirudo medicinalis. This compound is known for its potent anticoagulant properties, primarily due to its ability to inhibit thrombin, a key enzyme in the blood coagulation process .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hirudin (55-65) (sulfated) can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The sulfation of the tyrosine residue is typically achieved using sulfur trioxide-pyridine complex in dimethylformamide (DMF) as the solvent .

Industrial Production Methods

Industrial production of hirudin and its fragments, including Hirudin (55-65) (sulfated), often involves recombinant DNA technology. This method uses genetically engineered microorganisms, such as Escherichia coli or yeast, to produce the peptide in large quantities. The peptide is then purified through chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Hirudin (55-65) (sulfated) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in sulfation and desulfation reactions, which involve the addition or removal of sulfate groups, respectively .

Common Reagents and Conditions

    Sulfation: Sulfur trioxide-pyridine complex in DMF.

    Desulfation: Acidic or basic hydrolysis conditions.

    Peptide Bond Formation: Carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).

Major Products

The major products formed from these reactions include various sulfated and desulfated peptide fragments, depending on the specific reaction conditions used .

Mechanism of Action

Hirudin (55-65) (sulfated) exerts its anticoagulant effects by binding to the active site of thrombin, thereby preventing the enzyme from converting fibrinogen to fibrin, a crucial step in blood clot formation. This binding is facilitated by the sulfated tyrosine residue, which interacts with the anion-binding exosite of thrombin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hirudin (55-65) (sulfated) is unique due to its specific sequence and sulfation pattern, which confer high specificity and potency in thrombin inhibition. This makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C64H90N12O27S

Molecular Weight

1491.5 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C64H90N12O27S/c1-5-33(4)53(75-58(92)41(21-26-51(84)85)68-55(89)38(18-23-48(78)79)69-60(94)44(29-34-10-7-6-8-11-34)72-54(88)37(65)31-52(86)87)63(97)76-27-9-12-46(76)62(96)70-40(20-25-50(82)83)56(90)67-39(19-24-49(80)81)57(91)74-45(30-35-13-15-36(16-14-35)103-104(100,101)102)61(95)73-43(28-32(2)3)59(93)71-42(64(98)99)17-22-47(66)77/h6-8,10-11,13-16,32-33,37-46,53H,5,9,12,17-31,65H2,1-4H3,(H2,66,77)(H,67,90)(H,68,89)(H,69,94)(H,70,96)(H,71,93)(H,72,88)(H,73,95)(H,74,91)(H,75,92)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,98,99)(H,100,101,102)/t33-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,53-/m0/s1

InChI Key

DRTFLFZDIZEZKV-JXKVUTFHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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